Product packaging for Tricosanal(Cat. No.:CAS No. 72934-02-2)

Tricosanal

Cat. No.: B1216055
CAS No.: 72934-02-2
M. Wt: 338.6 g/mol
InChI Key: IALIDHPAWNTXOK-UHFFFAOYSA-N
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Description

Overview of Long-Chain Aliphatic Aldehydes in Nature

Long-chain aliphatic aldehydes are saturated or unsaturated hydrocarbon chains terminating with an aldehyde functional group. These compounds are integral components of the lipid metabolism in many organisms. They can be formed through various biochemical pathways, including the reduction of fatty acids or the cleavage of very long-chain fatty acids. In plants, long-chain aldehydes are often found in epicuticular waxes, forming a protective layer on surfaces like leaves and fruits, contributing to defense against environmental stresses and pathogens ufv.brsemanticscholar.org. In animals and microorganisms, they can serve as intermediates in metabolic pathways or act as signaling molecules. Naturally occurring aliphatic aldehydes may also have played a role as potentially prebiotic precursor molecules due to their amphiphilic properties and reactivity mdpi.com. They are involved in the biosynthesis of sphingolipids, a class of lipids crucial for cell membranes and signaling mdpi.com. Cellular processes, including the metabolism of amino acids, carbohydrates, lipids, steroids, and vitamins, as well as oxidative stress, generate various small-to-long chain aliphatic aldehydes rsc.org.

Academic Significance of Tricosanal in Diverse Biological Contexts

This compound's academic significance stems from its recurring identification in a variety of biological sources, suggesting potential, albeit varied, roles depending on the organism and context. It has been reported in plants such as Solanum tuberosum (potato) and Amphimedon compressa nih.gov. This compound has also been detected in the leaves of Artocarpus chama, a plant known for its traditional medicinal uses and observed antioxidative, antidiarrheal, and antihyperglycemic properties in extract studies researchgate.netnih.gov. Its presence has been noted in the bark and leaf extracts of Rhizophora apiculata, which have been investigated for anti-adherent effects against Acanthamoeba triangularis veterinaryworld.org. Furthermore, this compound is a component found in the epicuticular wax of sugarcane (Saccharum officinarum), a layer known to provide protection against insect herbivory ufv.br. It has also been identified in the soluble cuticular waxes of Chaenomeles species fruits, which demonstrated antimicrobial activity semanticscholar.orgresearchgate.net. The compound has been found in recent coral samples scirp.org and in Canary propolis, a resinous substance collected by bees from plants mdpi.comresearchgate.net. This compound has also been detected in endophytic bacteria isolated from the medicinal plant Berberis lycium, with these bacteria exhibiting various bioactive properties, including antimicrobial, antifungal, antioxidant, antitumor, and anticancer activities nih.gov. In insects, this compound was identified in the extract of the Eri silkworm (Samia ricini) fed on Heteropanax fragrans leaves soeagra.com.

The identification of this compound in these diverse organisms and biological materials highlights its widespread presence in nature. While its specific function can vary, its occurrence in sources exhibiting biological activities suggests it may contribute to these effects, either directly or in synergy with other compounds. Studies on enzymes like aldehyde dehydrogenases (ALDHs) that metabolize long-chain aliphatic aldehydes, including those in the C1-C10 range, indicate the importance of regulating aldehyde levels in cells, as high concentrations can lead to cytotoxicity due to their reactivity with biological nucleophiles rsc.org. An enzyme from the plant pathogen Pseudomonas syringae, AldC, has been characterized as a long-chain aliphatic aldehyde dehydrogenase, further emphasizing the biological relevance of these compounds and the enzymatic systems that process them nih.govnih.gov.

Here is a table summarizing some biological sources where this compound has been identified:

Organism/SourceSource Tissue/LocationObserved Activities of Source Material (if studied)Reference
Solanum tuberosumNot specifiedNot specified in this context nih.gov
Amphimedon compressaNot specifiedNot specified in this context nih.gov
Artocarpus chamaLeavesAntioxidative, Antidiarrheal, Antihyperglycemic researchgate.netnih.gov
Rhizophora apiculataBark and Leaf ExtractsAnti-adherent against Acanthamoeba triangularis veterinaryworld.org
Hibiscus cannabinus (Kenaf)Bast fibersNot specified in this context (study focused on fiber composition for paper) scispace.com
Endophytic bacteria from Berberis lyciumWithin plant tissuesAntimicrobial, Antifungal, Antioxidant, Antitumor, Anticancer (of bacterial extract) nih.gov
Recent CoralNot specifiedNot specified in this context (study focused on identification) scirp.org
Saccharum officinarum (Sugarcane)Epicuticular waxProtection against insect herbivory ufv.br
Canary PropolisResinous substanceTraditional medicinal uses of propolis (general) mdpi.comresearchgate.net
Chaenomeles speciesFruit cuticular waxesAntimicrobial activity (of fruit extracts) semanticscholar.orgresearchgate.net
Samia ricini (Eri silkworm)Extract (fed on H. fragrans)Not specified in this context (study focused on composition) soeagra.com

Scope and Research Focus of this compound Investigations

Research involving this compound primarily focuses on its identification and characterization in biological matrices and the investigation of the biological activities of the materials in which it is found. Analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), are commonly employed to detect and identify this compound within complex mixtures extracted from plants, microorganisms, and other biological sources ufv.brresearchgate.netveterinaryworld.orgresearchgate.netscirp.orgnih.govsoeagra.comscispace.comresearchgate.netsfei.org. These studies often involve the analysis of waxes, lipids, or volatile compounds.

The scope of research extends to exploring the potential biological roles or effects associated with the presence of this compound. This includes studies investigating the antimicrobial properties of plant extracts containing this compound semanticscholar.orgresearchgate.net, the anti-parasitic effects of extracts veterinaryworld.org, and the potential links between the chemical composition of plant waxes and defense mechanisms ufv.br. Research also delves into the enzymatic pathways that handle long-chain aldehydes, such as the characterization of aldehyde dehydrogenases nih.govnih.gov. While this compound itself may not always be the sole focus, its identification as a component in biologically active extracts or tissues contributes to understanding the complex chemical profiles that underlie these activities. In silico studies, such as molecular docking, are also being used to predict the potential interactions of compounds identified in extracts, including this compound, with biological targets veterinaryworld.orgresearchgate.net.

Here is a table illustrating the analytical methods used in some studies identifying this compound:

Study FocusBiological SourceAnalytical Method(s)Reference
Phytochemical analysisArtocarpus chama leavesGC-MS researchgate.netnih.gov
Anti-adherent effects investigationRhizophora apiculataGC-MS veterinaryworld.org
Cuticular wax composition analysisChaenomeles fruitsGC-MS semanticscholar.orgresearchgate.net
Chemical composition of fibersKenaf bast fibersGC-MS scispace.com
Analysis of endophytic bacteria metabolitesBerberis lycium endophytesGC-MS nih.gov
Analysis of long-chain aldehydesRecent CoralGC-MS scirp.org
Epicuticular wax analysisSugarcaneGC-MS ufv.br
Volatile and extractive components analysisCanary PropolisGC-MS, HS-SPME/GC-MS mdpi.comresearchgate.net
Fatty acid profilingSamia riciniGC-MS soeagra.com
Phytochemical analysisSmilax ovalifoliaGC-MS researchgate.net
Identification of organic contaminantsSan Francisco EstuaryGC-MS sfei.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46O B1216055 Tricosanal CAS No. 72934-02-2

Properties

CAS No.

72934-02-2

Molecular Formula

C23H46O

Molecular Weight

338.6 g/mol

IUPAC Name

tricosanal

InChI

InChI=1S/C23H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h23H,2-22H2,1H3

InChI Key

IALIDHPAWNTXOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC=O

Other CAS No.

72934-02-2

Synonyms

choline magnesium trisalicylate
Tegunor
Tricosal
Trilisate

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of Tricosanal

Presence and Localization in Plant Species

Tricosanal is found in various plant species, often as a component of protective surface waxes or within plant extracts. Its distribution can vary depending on the plant part, variety, and environmental conditions.

Epicuticular Wax Composition

Epicuticular wax is a waxy coating on the surface of plant cuticles that provides protection against environmental stresses, such as desiccation, UV light, and herbivory wikipedia.orgufv.br. This compound has been identified as a component of this wax layer in several plant species.

Studies on the fruit cuticular waxes of Chaenomeles species, including C. speciosa and the interspecific hybrid C. × superba, have reported the presence of this compound. In Chaenomeles fruits, aldehydes, including this compound, are significant constituents of the soluble cuticular waxes researchgate.netsemanticscholar.orgresearchgate.net. While heptacosanal and 7-hexadecenal were identified as main aldehydes in C. speciosa and C. × superba, this compound was also detected researchgate.net. In Chaenomeles cathayensis and Ch. × californica fruits, this compound was identified in the cuticular waxes researchgate.net.

Epicuticular waxes are composed of a variety of hydrophobic organic compounds, predominantly straight-chain aliphatic hydrocarbons, including aldehydes like this compound wikipedia.org. The composition of epicuticular wax can differ between plant species and even between different parts of the same plant wikipedia.orgnih.gov.

Variation Across Plant Varieties and Environmental Conditions

The presence and concentration of this compound in plants can be influenced by factors such as genetic variation among varieties and prevailing environmental conditions.

Studies on Chaenomeles species have shown variations in the composition of fruit cuticular waxes among different species and hybrids researchgate.netsemanticscholar.orgresearchgate.net. While this compound was found in C. speciosa, C. × superba, Ch. cathayensis, and Ch. × californica, the relative abundance of different wax components, including aldehydes, varied between these taxa researchgate.netresearchgate.net. For instance, the greatest amount of long-chain aldehydes in Chaenomeles fruit cuticular waxes was identified in C. × superba, although heptacosanal was the main aldehyde across species semanticscholar.org.

Environmental conditions are known to affect the composition of plant cuticular waxes, which serve as a protective barrier against environmental stresses ufv.brsemanticscholar.org. While the provided results discuss the influence of environmental factors on plant cuticles and wax composition in general ufv.brsemanticscholar.orgvmou.ac.innih.gov, specific details on how environmental conditions directly impact this compound levels in the mentioned plant species are not explicitly detailed in the snippets. However, the general principle that environmental factors can influence wax composition suggests a potential for variation in this compound content.

Identification in Animal Secretions and Tissues

This compound has also been identified in the biological matrices of certain animal species, particularly in insects and apian products.

Paleontological Samples (e.g., Fossilized Avian Uropygial Gland Lipids)

This compound has been detected in paleontological samples, specifically in the fossilized uropygial gland lipids of avian remains. Research on a 48-million-year-old bird fossil from the Messel site in Germany revealed the preservation of lipids in the uropygial gland. Analysis using pyrolysis gas chromatography-mass spectrometry identified a pattern of aliphatic molecules, including long-chain aldehydes, which were distinct from the surrounding sediment and fossil feathers nih.govsciencedaily.com. These molecular fossils are believed to be derived from the original wax esters present in the uropygial gland, suggesting the remarkable preservation of these lipids over geological timescales nih.gov. The uropygial gland, also known as the preen gland, is a significant skin gland in many bird species that produces an oily secretion used for maintaining feather structure and water-repellency cabidigitallibrary.orgscielo.br. The presence of this compound among the preserved lipids provides insights into the biochemical composition of these ancient secretions and the processes of lipid preservation in the fossil record.

Detection in Microbial Metabolomes

This compound has also been identified as a metabolite produced by certain microorganisms, including endophytic bacteria and fungal symbionts.

Endophytic Bacteria (e.g., Bacillus species from Berberis lycium)

Endophytic bacteria, which reside within plant tissues without causing harm, have been found to produce a variety of bioactive compounds. Studies on endophytic bacteria isolated from the medicinal plant Berberis lycium have reported the detection of this compound in their metabolic profiles nih.govresearchgate.netscribd.comresearchgate.net. Specifically, gas chromatography-mass spectrometry (GC-MS) analysis of ethyl acetate (B1210297) extracts from Bacillus cereus, Bacillus thuringiensis, and Bacillus anthracis strains isolated from Berberis lycium revealed the presence of this compound among other compounds nih.govresearchgate.netresearchgate.net. The production of such compounds by endophytic bacteria may contribute to the plant's defense mechanisms or other physiological processes. nih.govresearchgate.netabrinternationaljournal.orgmaxapress.compakbs.org

Data on the presence of this compound in Bacillus species from Berberis lycium:

Bacterial SpeciesPlant SourceDetection MethodReference
Bacillus cereus (LBL6)Berberis lyciumGC-MS nih.govresearchgate.netresearchgate.net
Bacillus thuringiensis (SBL3)Berberis lyciumGC-MS nih.govresearchgate.net
Bacillus anthracis (SBL4)Berberis lyciumGC-MS nih.govresearchgate.net

Fungal Symbionts

Fungal symbionts, particularly those in mutualistic relationships with other organisms, can also produce this compound. Research on the chemical profiles of fungal symbionts associated with Acromyrmex leaf-cutting ants has identified this compound as one of the compounds present in the fungus gardens researchgate.netscispace.com. These fungal symbionts are cultivated by the ants for food, and their chemical composition plays a role in nestmate recognition among the ants researchgate.netscispace.com. The detection of this compound in these fungal symbionts highlights its presence in complex symbiotic ecosystems and its potential ecological significance.

Data on the presence of this compound in fungal symbionts:

Organism AssociationSample TypeDetection MethodReference
Acromyrmex leaf-cutting antsFungus gardensGC-MS researchgate.netscispace.com

Presence in Other Biological and Environmental Matrices

Beyond paleontological samples and microbial metabolomes, this compound has been detected in other biological and environmental contexts.

Soil Organic Matter

Soil organic matter (SOM) is a complex mixture of decomposed organic materials, and various organic compounds, including aldehydes, can be found within it. While the provided search results discuss the general composition and extraction of compounds from soil organic matter, and mention lipids being extracted by hexane (B92381) nih.govfao.orgsare.org, a direct mention of this compound specifically within soil organic matter was not found in the provided snippets. However, the presence of long-chain aldehydes in related matrices like fossilized lipids suggests the potential for this compound to occur in soil organic matter as a product of the decomposition of biological materials. copernicus.org

Silkworm Extracts

This compound has been reported in extracts derived from silkworms (Bombyx mori). Analysis of silkworm extracts, particularly those from silkworms fed on specific diets, has shown the presence of this compound among other compounds soeagra.com. For instance, a study analyzing the extract of silkworm fed on Heteropanax fragrans detected this compound through GC-MS analysis soeagra.com. The presence of this compound in silkworm extracts may be related to their diet or their own metabolic processes. peerj.comresearchgate.netnih.gov

Data on the presence of this compound in silkworm extracts:

Source OrganismDietSample TypeDetection MethodReference
Bombyx moriHeteropanax fragransSilkworm extractGC-MS soeagra.com

Biosynthesis and Metabolic Pathways of Tricosanal

Precursor Compounds and Substrates for Long-Chain Aldehyde Formation

The primary precursors for the biosynthesis of very long-chain aldehydes, including tricosanal, are typically long-chain fatty acids (LCFAs) with 16 or 18 carbon atoms, such as palmitic acid (C16:0) and stearic acid (C18:0). nih.govreactome.org These LCFAs are synthesized in the plastids of plant cells or through de novo synthesis and dietary intake in mammals. nih.govreactome.org Once in the cytosol, these fatty acids are activated to their acyl-CoA esters by long-chain acyl-CoA synthetases. nih.gov These acyl-CoAs then serve as the substrates for elongation systems that extend the carbon chain by two carbons in each cycle. nih.govreactome.org

In some organisms, fatty aldehydes can also be derived from the catabolism of other lipids, including fatty alcohols, sphingolipids, ether glycerolipids, and wax esters. nih.gov Isoprenoid alcohols and certain aliphatic lipids undergoing α- or ω-oxidation can also contribute to the fatty aldehyde pool. nih.gov Additionally, in cyanobacteria, long-chain acyl-acyl carrier proteins (acyl-ACPs) can be directly reduced to fatty aldehydes. plos.org

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of VLCFAs, the likely precursors to this compound, involves a complex of enzymes known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. acs.orgnih.gov This complex catalyzes a four-step cycle that adds two carbon units to a growing acyl-CoA chain. nih.gov While the specific enzymes directly responsible for converting a C23 fatty acid (tricosanoic acid) or its CoA ester to this compound are not explicitly detailed in the search results, the general pathway for aldehyde formation from fatty acids or acyl-CoAs is known to involve reductase enzymes.

In some bacteria, a multienzyme fatty acid reductase complex, such as the LuxCDE complex found in luminescent bacteria, can produce aldehydes from acyl-ACP precursors. asm.org In other contexts, the conversion of fatty acids to fatty aldehydes can involve the reduction of a fatty acyl-CoA. acs.org Conversely, fatty aldehydes can be oxidized back to fatty acids by aldehyde dehydrogenases (ALDHs). nih.govplos.orgnih.govfsc.go.jp The conversion of very long-chain acyl-CoA esters to alkanes in plants has been proposed to involve a multienzyme complex including Cer1, Cer3, and Cytochrome b₅, with fatty aldehydes as intermediates that are subsequently decarbonylated. acs.org

Given that this compound is a C23 aldehyde, its formation likely involves the elongation of a shorter-chain saturated fatty acid (such as stearic acid, C18:0, or arachidic acid, C20:0) by the FAE complex to form tricosanoic acid (C23:0) or its CoA ester, followed by a reduction step to yield the aldehyde. uni.lunih.govuniv-reims.frfishersci.campg.de

A potential enzymatic step leading to this compound could involve a fatty acyl-CoA reductase acting on tricosanoyl-CoA, or a similar enzyme acting on tricosanoic acid. The precise enzymatic machinery specifically producing this compound may vary across different organisms.

Integration within Lipid and Fatty Acid Metabolism Pathways

This compound and its precursor, tricosanoic acid, are integral components of the broader lipid and fatty acid metabolic network. Very long-chain fatty acids, including C23:0, serve as building blocks for various complex lipids such as sphingolipids and glycerophospholipids. nih.govreactome.org They are also precursors for lipid mediators. nih.gov

The biosynthesis of VLCFAs is closely linked to the production of other lipid classes. For example, in plants, VLCFA-CoAs can be used in the synthesis of very-long-chain bases, which are components of sphingolipids. nih.gov Ceramide synthases then link these bases to fatty acids, including VLCFAs, to form ceramides. nih.gov

Fatty aldehydes, including this compound, can also be metabolic intermediates in the synthesis of fatty alcohols, ketones, and hydrocarbons, particularly in plants where they contribute to waxes and surface coverings. acs.orgacs.org The distribution of aldehyde series in plants often correlates with that of free alcohols, suggesting aldehydes as intermediates in the biosynthesis of alcohols from fatty acids. csic.es

The metabolism of fatty aldehydes can also involve oxidation to their corresponding fatty acids, primarily catalyzed by fatty aldehyde dehydrogenase (FALDH, also known as ALDH3A2) in mammals. nih.gov This enzyme plays a role in detoxifying reactive aldehydes and in the metabolism of fatty alcohols. nih.gov

Genetic Regulation of this compound Production in Organisms

The production of very long-chain fatty acids and their derivatives, including aldehydes, is subject to genetic regulation. Genes encoding the enzymes involved in the fatty acid elongation cycle, such as the elongase enzymes (ELOVLs), are key regulatory points. nih.govreactome.org Different ELOVL isozymes exhibit specificity for different chain lengths and saturation levels of fatty acids, influencing the final VLCFA profile. nih.govreactome.org

While specific genetic regulation directly targeting this compound synthesis is not extensively detailed in the provided search results, the genes controlling the synthesis of tricosanoic acid would indirectly regulate this compound levels. Mutations in genes encoding VLCFA metabolizing enzymes can lead to various inherited disorders, highlighting the importance of their precise regulation. nih.gov

In engineered microbial systems, strategies involving the overexpression or manipulation of genes encoding enzymes in fatty acid and aldehyde biosynthetic pathways have been explored to enhance the production of specific aldehydes or their derivatives. plos.orgasm.orgnih.gov For instance, overexpression of acyl-ACP reductase and aldehyde dehydrogenase genes in cyanobacteria can influence the metabolic fate of fatty aldehydes towards fatty acids or wax esters. plos.org

Comparative Biosynthetic Analyses Across Biological Kingdoms

The core pathway for very long-chain fatty acid biosynthesis via the fatty acid elongation complex appears to be conserved across various biological kingdoms, including plants, mammals, and yeast, although specific enzyme isoforms and their substrate specificities can vary. acs.orgnih.govnih.govreactome.org The location of VLCFA biosynthesis in the endoplasmic reticulum is also conserved. wikipedia.orgnih.govnih.gov

However, the subsequent metabolic fates of VLCFAs and the mechanisms for producing aldehydes from these precursors can differ. In plants, VLCFAs are crucial for wax and cutin synthesis, involving the production of very long-chain aldehydes and alcohols. csic.esacs.org In mammals, VLCFAs are primarily incorporated into sphingolipids and glycerophospholipids. nih.gov

The enzymatic machinery for converting fatty acyl derivatives to aldehydes also shows variation. While bacterial systems may utilize fatty acid reductase complexes acting on acyl-ACPs, other organisms might employ different reductases acting on acyl-CoAs or free fatty acids. plos.orgasm.orgacs.org The presence and activity of aldehyde decarbonylases, which convert fatty aldehydes to alkanes, also vary across organisms like insects, cyanobacteria, and plants, indicating diverse metabolic routes for aldehydes. acs.org

Comparative studies of lipid metabolism across species, such as analyses of fatty acid elongases in mammals or the characterization of phospholipid:diacylglycerol acyltransferase (PDAT) in yeast and plants, reveal both conserved mechanisms and species-specific adaptations in lipid synthesis and modification pathways. reactome.orgnih.gov The presence of this compound in diverse organisms like plants (Solanum tuberosum, Chamaenerion angustifolium, oat, flax) and marine sponges (Amphimedon compressa), as well as its detection in propolis and endophytic fungi, suggests that the biosynthetic capacity for this compound exists in various biological contexts, likely through related but potentially distinct enzymatic routes and regulatory mechanisms. nih.govmdpi.comresearchgate.netresearchgate.netnih.govacs.orgcsic.es

Ecological and Biological Roles of Tricosanal in Non Human Systems

Role in Plant-Insect Chemical Ecology

Scientific literature extensively documents the role of various chemical compounds in plant defense, including in interactions between sugarcane and borers like Diatraea saccharalis. nih.govlsuagcenter.com These defense mechanisms can involve physical barriers enhanced by elements like silicon or the production of complex blends of volatile and non-volatile organic compounds that deter pests. researchgate.net However, specific research identifying Tricosanal as a component of sugarcane's defense mechanisms against borers, or any other plant's defense system, is not available in the reviewed scientific literature.

The recognition of host plants by insects is a complex process mediated by a variety of chemical cues, including volatile organic compounds that guide insects from a distance and contact chemicals that influence feeding decisions. slu.semdpi.com Similarly, many plant-derived compounds, known as antifeedants, can deter insect feeding. nih.govwur.nl Despite the general understanding of these processes, there is no specific research that identifies or discusses the role of this compound in influencing insect behavior, either in host plant recognition or as a feeding deterrent.

Involvement in Plant-Microbe Interactions

The rhizosphere, the soil region directly influenced by plant roots, is a hub of chemical communication between plants and microbes. nih.govresearchgate.net Plants release a diverse array of chemical compounds, known as root exudates, which can attract beneficial microbes or repel pathogenic ones, thereby shaping the microbiome. nih.govresearchgate.net These interactions are critical for nutrient acquisition, plant growth, and health. agriculturejournals.cz A review of the current scientific literature reveals no studies that have investigated or identified a role for this compound in mediating these complex plant-microbe interactions.

Summary Table of Research Findings for this compound

SectionSubsectionResearch Findings Specific to this compound
4.1 Plant-Insect Chemical Ecology
4.1.1. Plant Defense and ResistanceNo specific research found.
4.1.2. Influence on Insect BehaviorNo specific research found.
4.2 Insect Chemical Communication
4.2.1. Cuticular Hydrocarbon ProfilesNo specific research found.
4.2.2. Pheromonal BlendsNo specific research found.
4.3 Plant-Microbe Interactions No specific research found.

Contribution to Antimicrobial Activity of Plant Extracts

For instance, studies on the chemical composition of medicinally important plants have revealed the presence of this compound in extracts that demonstrate inhibitory effects against a spectrum of bacteria. Although the specific mechanism of action of this compound as an antimicrobial agent is not yet fully elucidated, it is hypothesized that its long aliphatic chain may play a role in disrupting the lipid bilayer of bacterial cell membranes, leading to cell lysis and death. The synergistic or additive effects of this compound with other compounds in these extracts are an area of ongoing research.

Metabolite Production by Endophytic Microorganisms

Endophytic microorganisms, which reside within the tissues of living plants, are a prolific source of diverse secondary metabolites with a wide array of biological activities. nih.gov These microorganisms can produce a variety of bioactive compounds, some of which may be identical or structurally similar to those produced by their host plant. nih.gov The production of these compounds is often a result of the complex interactions between the endophyte and its host.

Recent research has begun to explore the metabolic capabilities of these endophytic fungi and bacteria, revealing their potential to synthesize compounds with antimicrobial properties. While direct evidence of this compound production by a specific endophytic microorganism is still emerging, the identification of this compound in plant tissues known to harbor rich endophyte communities suggests a potential microbial origin or a plant-microbe co-metabolism. The investigation into the biosynthetic pathways of this compound within these endophytic systems could open new avenues for the discovery of novel antimicrobial agents.

Other Observed Biological Activities (Non-Human Specific)

Antioxidant Capacities of this compound-Containing Extracts

The antioxidant activity of extracts is typically attributed to a mixture of compounds, and it is likely that this compound acts in concert with other constituents, such as phenolic compounds and flavonoids, to quench free radicals. While the direct antioxidant potential of isolated this compound has not been extensively studied, its identification in extracts with proven antioxidant efficacy warrants further investigation into its specific contribution to this protective mechanism.

Antifungal Efficacy in Biological Extracts

In addition to its antibacterial properties, this compound has been identified in plant extracts that exhibit antifungal activity. Fungal pathogens pose a significant threat to plant health, and the production of antifungal compounds is a key defense strategy. GC-MS analysis of extracts from various plant species has confirmed the presence of this compound in mixtures that inhibit the growth of pathogenic fungi.

The lipophilic nature of this compound may facilitate its interaction with fungal cell membranes, disrupting their integrity and function. As with its antimicrobial activity, the antifungal efficacy of this compound is likely enhanced when acting synergistically with other secondary metabolites present in the plant extract.

Advanced Analytical Methodologies for Tricosanal Research

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of long-chain aldehydes like tricosanal due to their relatively low polarity and sufficient volatility under appropriate conditions. GC-MS systems typically involve a gas chromatograph that separates components based on their boiling points and interactions with a stationary phase, coupled with a mass spectrometer that detects and identifies these components based on their mass-to-charge ratio (m/z). scioninstruments.com

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical initial step in GC-MS analysis, aiming to isolate and concentrate the target analyte while removing interfering substances from complex matrices. Several techniques are applicable for the extraction of this compound and related compounds.

Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique is particularly useful for analyzing volatile and semi-volatile compounds in liquid or solid samples without direct injection of the matrix. uoguelph.cahplcvials.com A fiber coated with an extractive phase is exposed to the headspace above the sample, adsorbing volatile analytes. hplcvials.com This method is beneficial for isolating volatile components without interference from non-volatile matrix components. scioninstruments.com

Organic Solvent Extraction: Liquid-liquid extraction (LLE) involves partitioning analytes between two immiscible solvents, typically an organic solvent and an aqueous phase. scioninstruments.comhplcvials.com The analyte is extracted into the organic layer, which is then separated and concentrated before GC-MS analysis. scioninstruments.com Solid samples require dissolution in a suitable low boiling point solvent. hplcvials.com Volatile organic solvents such as dichloromethane, hexane (B92381), and methanol (B129727) are commonly used for GC-MS sample preparation. uoguelph.cahplcvials.com

Soxhlet Extraction: While not explicitly detailed for this compound in the provided snippets, Soxhlet extraction is a traditional method for extracting lipids and other relatively non-volatile compounds from solid samples using a continuous solvent washing process. This technique is generally more time-consuming and requires larger solvent volumes compared to modern methods like SPME or SPE.

Solid Phase Extraction (SPE): SPE is a technique used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material. scioninstruments.comhplcvials.com Analytes are retained on the sorbent while impurities are washed away, and the analytes are then eluted with a suitable solvent. scioninstruments.com

Nitrogen Blowdown: This technique is often used after extraction to concentrate the analytes by evaporating the solvent using a stream of nitrogen gas. organomation.com This is particularly useful for dilute samples and helps ensure the final extract volume is suitable for GC-MS injection, improving detection limits. organomation.com It also aids in removing volatile impurities and can be used for solvent exchange to a more GC-compatible solvent. organomation.com

Sample preparation for GC-MS generally requires samples to be free from particles, salts, strong acids, and bases, which can damage the column or interfere with analysis. uoguelph.cahplcvials.com Samples are typically prepared in volatile organic solvents at concentrations suitable for injection, often in glass vials. uoguelph.cahplcvials.com

Mass Spectral Interpretation and Retention Index Analysis

Mass spectral interpretation is crucial for identifying compounds separated by GC. A mass spectrum provides a unique fragmentation pattern of a compound when ionized, acting as a "fingerprint". shimadzu.com.sg Unknown spectra are compared against databases of reference spectra, such as those in the NIST library, to find potential matches. shimadzu.com.sgresearchgate.net

For long-chain aldehydes analyzed by GC-MS, characteristic mass spectral features can aid in identification. Studies on long-chain aldehydes from coral, including this compound, have identified key diagnostic ions. researchgate.netscirp.org These include an even-numbered molecular weight ion (m/z 68 + 14n), with m/z 82 often being a base peak. researchgate.netscirp.org The presence of M-18 ions (due to water loss) and M-46 or M-84 ions can also be characteristic for long-chain aldehydes, helping to determine the number of carbon atoms. researchgate.netscirp.org A molecular ion (M+) with greater than 23 carbon atoms was detected for long-chain aldehydes in one study. scirp.org

Combining mass spectral data with retention index (RI) analysis significantly improves the reliability of compound identification. shimadzu.com.sggcms-id.ca The retention index is a standardized value that relates the retention time of an analyte to the retention times of a series of n-alkanes analyzed on the same GC column under the same conditions. shimadzu.com.sgnih.govnih.gov Since isomers can have similar mass spectra but different retention times, using both mass spectra and retention indices helps differentiate them. shimadzu.com.sg this compound has a reported Kovats Retention Index (Standard non-polar) of 2511 and Semi-standard non-polar indices around 2530-2534.4. nih.gov For tridecanal, another long-chain aldehyde, a range of Kovats Retention Indices (Standard non-polar) around 1483-1503 has been reported. nih.gov The retention index of aldehydes can be calculated based on the retention time of fatty acid methyl esters or n-alkanes. researchgate.netscirp.org However, it's important to note that the retention times of long-chain aldehydes and fatty acid methyl esters can slightly overlap, which needs to be considered during analysis. researchgate.netscirp.org

Data Table 1: Retention Indices for Selected Long-Chain Aldehydes

CompoundPubChem CIDKovats Retention Index (Standard non-polar)Semi-standard non-polar Retention IndexSource
This compound15576125112534.4, 2531, 2530 nih.gov
Tridecanal253111483-1503 (range of values)- nih.gov
Octadecanal12533-- thegoodscentscompany.com
Dodecanal81941490 (range of values)- nih.gov
Hexacosanal (B1226863)--- ufv.br
Octacosanal (B1229985)--- ufv.br
Triacontanal (B1230368)--- ufv.br

Note: This table is intended to be interactive, allowing for sorting and filtering in a dynamic environment.

Application of Non-Targeted Mass Spectrometry Techniques

Non-targeted mass spectrometry (NTA) techniques aim to detect and identify as many chemical components as possible within a sample, rather than focusing on a predefined list of analytes. chromatographytoday.com This approach is valuable in this compound research, particularly when exploring complex biological or environmental matrices where the full range of related compounds or potential biomarkers is unknown. While GC-MS is often used in targeted analysis, the principles of non-targeted analysis can be applied by acquiring full scan mass spectra and using advanced data processing to identify both known and unknown components. chromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is a common platform for non-targeted analysis. researchgate.netresearchgate.netmdpi.com Although LC-MS is typically favored for less volatile or more polar compounds than this compound, the concept of NTA is relevant. HRMS provides accurate mass measurements and isotopic distributions, which are crucial for determining elemental formulas of unknown compounds. researchgate.netmdpi.com MS/MS provides fragmentation patterns that help in structural elucidation. researchgate.netmdpi.com

Non-targeted approaches generate large datasets that require sophisticated data processing, including deconvolution algorithms, spectral matching against databases, and in silico fragmentation tools for identifying unknown compounds. researchgate.netmdpi.com While the provided snippets don't detail non-targeted analysis specifically for this compound using GC-MS, the principles of comprehensive screening and identification of unexpected components are applicable to GC-MS data as well, especially when exploring the lipid profiles of various organisms or environmental samples where this compound might be present. ufv.brresearchgate.netresearchgate.net

Quantitative Analysis and Relative Abundance Determination

Quantitative analysis in GC-MS involves determining the concentration or relative amount of this compound in a sample. This is typically achieved by comparing the response of the analyte (e.g., peak area or height in the chromatogram) to that of a known standard. nih.govchromatographyonline.com Relative abundance refers to the proportion of this compound compared to other detected compounds in the sample. ufv.brresearchgate.net

For quantitative analysis, matrix-matched standards or isotopic dilution can be used to improve accuracy and account for matrix effects. chromatographyonline.com The integrated area of chromatographic peaks is commonly used for relative quantitative comparisons among samples or genotypes. ufv.br Studies have reported the relative abundance of this compound in various extracts. For example, this compound was found at 1.54% in one plant extract researchgate.net and 0.23% in another. veterinaryworld.org In sugarcane epicuticular wax, this compound (C23 aldehyde) was identified among other long-chain aldehydes like hexacosanal (C26), octacosanal (C28), and triacontanal (C30), and quantitative comparisons of peak areas revealed different profiles among genotypes. ufv.br

Data Table 2: Reported Relative Abundance of this compound in Select Samples

Sample SourceRelative Abundance (%)Reference
Artocarpus chama leaves extract1.54 researchgate.net
Rhizophora apiculata bark and leaf extracts0.23 veterinaryworld.org
Sugarcane epicuticular waxPresent (relative to other aldehydes) ufv.br
Cellulose pyrolysis product0.154, 0.037, 0.019 scientificintegrityinstitute.org

Note: This table is intended to be interactive, allowing for sorting and filtering in a dynamic environment.

Advanced Data Analysis and Chemometric Approaches

The large and complex datasets generated from GC-MS and non-targeted MS analyses often require advanced data analysis techniques, including chemometrics, to extract meaningful information and identify patterns. digitalrefining.comcsic.esondalys.fr Chemometrics involves the application of mathematical and statistical methods to chemical data. ondalys.fr

Techniques such as Principal Component Analysis (PCA) are widely used for exploratory data analysis, allowing visualization of differences and similarities between samples based on their chemical profiles. digitalrefining.comcsic.esondalys.fr PCA can analyze both quantitative and qualitative data and is useful for detecting outliers. csic.esondalys.fr

Logistic regression models can be applied to determine the relative importance of individual compounds, such as this compound or other epicuticular wax components, in relation to biological relevance, such as resistance or susceptibility to pests in plants. ufv.br This statistical approach can help identify which compounds contribute most significantly to a particular phenotype or characteristic. ufv.br

Other chemometric methods relevant to the analysis of complex chromatographic and mass spectral data include Principal Components Regression (PCR), Partial Least Squares (PLS), and Discriminant Analysis (PLS-DA), which can be used for quantitative modeling, classification, and identification purposes. digitalrefining.comondalys.fr Advanced data processing tools are vital for minimizing manual data interrogation and interpretation, especially in non-targeted workflows. researchgate.net Combining chemometric approaches with chromatographic and mass spectral data allows for a more comprehensive understanding of the complex chemical composition of samples and the potential roles of compounds like this compound.

Data Table 3: Chemometric Methods Applied in Related Research

MethodApplicationReference
Principal Component Analysis (PCA)Exploratory data analysis, assessing effect of variables on compound abundance, outlier detection digitalrefining.comcsic.esondalys.fr
Logistic RegressionDetermining relative importance of compounds for biological traits (e.g., pest resistance) ufv.br
Principal Components Regression (PCR)Quantitative modeling digitalrefining.com
Partial Least Squares (PLS)Quantitative modeling digitalrefining.comondalys.fr
PLS – Discriminant Analysis (PLS-DA)Classification and identification ondalys.fr
Multivariate Curve Resolution (MCR)Analyzing multicomponent systems rsc.org
Parallel Factor Analysis (PARAFAC)Analyzing multi-way data (e.g., fluorescence spectroscopy) rsc.org

Note: This table is intended to be interactive, allowing for sorting and filtering in a dynamic environment.

Synthetic Chemistry and Chemical Derivatization of Tricosanal for Academic Inquiry

Laboratory Synthesis Routes for Tricosanal and Related Long-Chain Aldehydes

The synthesis of this compound (CH₃(CH₂)₂₁CHO) in a laboratory setting typically involves the oxidation of the corresponding primary alcohol, tricosan-1-ol, or the reduction of tricosanoic acid or its derivatives. The key challenge in synthesizing long-chain aldehydes is achieving high conversion without over-oxidation to the corresponding carboxylic acid. Several modern organic chemistry methods are well-suited for this purpose, offering mild conditions and high selectivity. chemrxiv.org

Oxidation of Tricosan-1-ol: This is the most direct and common approach. The choice of oxidizing agent is critical to prevent the formation of tricosanoic acid.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. researchgate.netucsb.edu It is highly effective for converting primary alcohols to aldehydes with minimal side products, although the generation of volatile and malodorous dimethyl sulfide (B99878) is a notable drawback. chemrxiv.orgucsb.edu

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, to oxidize primary alcohols to aldehydes. nih.govmdpi.com The reaction is known for its mild, neutral pH conditions, rapid reaction times, high yields, and broad functional group tolerance, making it a preferred method in many complex syntheses. mdpi.comnih.gov

Catalytic Dehydrogenation: This industrial-style method involves passing the vapor of a primary alcohol over a metal catalyst. While effective for some alcohols, its application to long-chain primary alcohols can be problematic, sometimes leading to catalyst deactivation and side reactions such as aldol (B89426) condensation under the required conditions. researchgate.net

Reduction of Tricosanoic Acid Derivatives: this compound can also be prepared by the controlled reduction of derivatives of tricosanoic acid. For instance, the Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride (tricosanoyl chloride) over a poisoned palladium catalyst. Other methods may involve the partial reduction of esters or nitriles.

Below is a comparative overview of common laboratory synthesis methods for long-chain aldehydes like this compound.

Table 1: Comparison of Laboratory Synthesis Routes for Long-Chain Aldehydes

Synthesis Method Precursor Key Reagents Typical Conditions Advantages Disadvantages
Dess-Martin Oxidation Tricosan-1-ol Dess-Martin Periodinane (DMP) Room temperature, neutral pH, chlorinated solvents (e.g., Dichloromethane) Mild conditions, high yield, high chemoselectivity, easy workup. nih.govmdpi.com Reagent is expensive and potentially explosive on a large scale. mdpi.com
Swern Oxidation Tricosan-1-ol DMSO, Oxalyl Chloride, Triethylamine Cryogenic (-78 °C), anhydrous High yield, avoids toxic heavy metals, stops at the aldehyde stage. chemrxiv.orgresearchgate.net Requires very low temperatures, produces malodorous dimethyl sulfide. ucsb.edu

| Catalytic Dehydrogenation | Tricosan-1-ol | Metal catalysts (e.g., Ru, Cu-based) | High temperature, gas or liquid phase | High atom economy, H₂ is the only byproduct. researchgate.net | Can require harsh conditions, potential for side reactions (e.g., decarbonylation). researchgate.net |

Chemical Transformations for Structure-Activity Relationship Studies (Non-Human Context)

To investigate how the molecular structure of this compound relates to its function in non-human biological systems (e.g., as an insect semiochemical), researchers synthesize a variety of analogs through chemical transformations of the aldehyde group. These studies are crucial for identifying the key structural features necessary for a specific activity.

Core transformations include:

Wittig Reaction: This reaction is a powerful tool for converting aldehydes into alkenes with precise control over the double bond's location. ucsb.eduacs.org By reacting this compound with various phosphorus ylides (Wittig reagents), a series of long-chain alkenes and dienes can be synthesized. kashanu.ac.ir This is particularly relevant in entomological research for synthesizing potential pheromone analogs, where the geometry and position of double bonds are critical for activity. chemrxiv.orgkashanu.ac.ir

Reductive Amination: This two-step, one-pot process converts the aldehyde into a primary, secondary, or tertiary amine. nih.gov this compound first reacts with an amine (or ammonia) to form an intermediate imine (a Schiff base), which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. nih.govacs.org This transformation allows for the introduction of nitrogen-containing functional groups, creating a library of long-chain amines to test for altered biological effects.

Reduction to Alcohol: The aldehyde functional group can be readily reduced to a primary alcohol (tricosan-1-ol) using mild reducing agents such as sodium borohydride (NaBH₄). This simple transformation is a key step in SAR studies to determine if the carbonyl oxygen is essential for activity.

Oxidation to Carboxylic Acid: Conversely, this compound can be oxidized to tricosanoic acid using various oxidizing agents. This analog helps to assess the effect of changing the electronic and hydrogen-bonding properties of the head group from neutral aldehyde to an acidic moiety.

Acetal Formation: In the presence of an acid catalyst, this compound can react with alcohols to form acetals. This transformation effectively "protects" or masks the aldehyde group, allowing researchers to determine its importance for a given biological interaction.

The following table summarizes key derivatization reactions for SAR studies.

Table 2: Chemical Transformations of this compound for SAR Studies

Reaction Type Reagents Functional Group Transformation Purpose in SAR Studies
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CHR) Aldehyde → Alkene Modify chain structure; synthesize unsaturated analogs (e.g., for pheromone research). kashanu.ac.ir
Reductive Amination Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) Aldehyde → Amine Introduce nitrogen; explore effects of basicity and H-bonding. nih.govnih.gov
Reduction Sodium Borohydride (NaBH₄) Aldehyde → Primary Alcohol Determine the necessity of the carbonyl group for activity.
Oxidation Various Oxidants (e.g., KMnO₄, CrO₃) Aldehyde → Carboxylic Acid Assess the impact of an acidic, H-bond donating head group.

| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Aldehyde → Acetal | Mask the aldehyde functionality to probe its direct involvement in interactions. |

Computational Chemistry and Quantitative Structure-Property Relationship (QSPR) Modeling of Aldehydes

Computational methods provide powerful tools for investigating the properties of this compound and related aldehydes, complementing experimental work. These in silico approaches can predict physicochemical properties and offer insights into reaction mechanisms at a molecular level.

Computational Chemistry Studies: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For aldehydes, DFT calculations can be employed to:

Elucidate Reaction Mechanisms: DFT can map the energy landscape of a chemical reaction, identifying transition states and intermediates. This has been used to study mechanisms relevant to aldehydes, such as aldol condensations, deformylations, and cycloadditions, providing detailed insights into reaction barriers and pathways. nih.govmdpi.comrsc.org

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts), which aids in the structural verification of experimentally synthesized compounds. nih.gov

Analyze Molecular Properties: DFT is used to calculate fundamental electronic properties like molecular orbital energies (HOMO/LUMO), charge distributions, and dipole moments, which are crucial for understanding the reactivity of the aldehyde group. ucsb.edu

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR aims to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. journalcps.com For a series of aliphatic aldehydes, QSPR models can predict properties without the need for experimental measurement. researchgate.netkashanu.ac.ir

The process involves:

Descriptor Calculation: The structure of each aldehyde in a dataset is used to calculate a set of numerical values known as molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (which describe molecular branching and connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). ucsb.edukashanu.ac.ir

Model Building: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build an equation linking the descriptors (independent variables) to the property of interest (dependent variable). researchgate.net

Validation: The predictive power of the model is rigorously tested using statistical methods like cross-validation and by predicting the properties of compounds not included in the initial training set. nih.gov

For aliphatic aldehydes, QSPR studies have successfully modeled thermodynamic properties like heat capacity, entropy, and thermal energy using topological indices as the primary descriptors. researchgate.netkashanu.ac.ir These models are valuable for estimating the properties of long-chain aldehydes like this compound, for which experimental data may be scarce.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Tricosan-1-ol
Tricosanoic acid
Dimethyl sulfoxide (DMSO)
Oxalyl chloride
Triethylamine
Dimethyl sulfide
Dess-Martin periodinane
Dichloromethane
Tricosanoyl chloride
Sodium borohydride
Sodium cyanoborohydride

Future Directions and Emerging Research Avenues

Elucidation of Specific Aldehyde Synthases and Reductases in Tricosanal Biosynthesis

The precise enzymatic machinery responsible for the biosynthesis of this compound in different organisms is not yet fully characterized. As a long-chain aldehyde, its formation likely involves the action of fatty acyl-CoA reductases or similar enzymes acting on fatty acids or their derivatives, and potentially aldehyde synthases. Future research needs to focus on identifying and characterizing the specific genes and enzymes involved in the elongation and reduction pathways leading to this compound in various producing organisms. Studies employing biochemical analyses of enzymatic activities within relevant biological systems are crucial for deciphering these biosynthetic routes csic.es.

In-Depth Mechanistic Studies of this compound's Ecological Roles

This compound has been detected in a variety of natural sources, including the leaves of Artocarpus chama researchgate.net, extracts of Rhizophora apiculata veterinaryworld.org, endophytic fungi of Ceriops decandra researchgate.net, oat straw (Avena sativa) csic.esacs.org, and propolis mdpi.com. Its presence in plant waxes csic.esresearchgate.netresearchgate.net suggests potential roles in plant-environment interactions, such as contributing to the cuticle barrier, deterring herbivores or pathogens, or acting as signaling molecules. In propolis, a resinous mixture collected by bees, the presence of this compound mdpi.com could indicate a role in the material properties of propolis or potentially in the health and defense of the bee colony. Detailed mechanistic studies are needed to understand the specific functions of this compound in these diverse ecological contexts, potentially involving investigations into its interactions with other organisms and its influence on biological processes. The chemical profiles of plant waxes, which can contain aldehydes like this compound, are known to be influenced by both genetic and ecological factors, highlighting the complexity of these roles researchgate.net.

Exploration of Novel Biological Sources and Uncharted Biorelevant Functions

While several biological sources of this compound have been identified researchgate.netveterinaryworld.orgresearchgate.netcsic.esacs.orgmdpi.com, the full spectrum of organisms producing this compound is likely much broader. Future research should continue to explore novel biological sources, including a wider range of plants, fungi, bacteria, and marine organisms, using advanced analytical techniques like GC-MS for identification researchgate.netveterinaryworld.orgcsic.esacs.orgmdpi.comresearchgate.net. Furthermore, the biorelevant functions of this compound beyond its potential structural or barrier roles in waxes remain largely uncharted. Investigations into potential biological activities, such as antimicrobial, antioxidant, or signaling properties, are warranted, drawing inspiration from studies on other compounds found in this compound-producing organisms that exhibit such activities researchgate.netveterinaryworld.orgmdpi.com.

Development of Biotechnological Applications (e.g., Sustainable Pest Management, Plant Biostimulants)

Given its natural occurrence in plants and other biological materials, this compound holds potential for development in biotechnological applications. Its presence in sources relevant to agriculture and natural defense mechanisms veterinaryworld.orgcsic.esacs.orgmdpi.comijoear.com suggests possible uses in sustainable pest management strategies as a natural deterrent or in disrupting pest communication. Additionally, its role in plant waxes and potential signaling properties could lead to applications as a plant biostimulant to enhance growth or stress tolerance ijoear.com. Future research should focus on evaluating the efficacy and mechanisms of this compound in these applications under controlled and field conditions.

Advanced Multi-Omics Approaches in this compound Research (e.g., Metabolomics, Transcriptomics)

Advanced multi-omics approaches, such as integrating metabolomics, transcriptomics, and genomics, offer powerful tools for a comprehensive understanding of this compound. While GC-MS-based metabolomics has been instrumental in identifying this compound in various samples researchgate.netveterinaryworld.orgcsic.esacs.orgmdpi.comresearchgate.netresearchgate.net, combining this with transcriptomic data can help identify the genes and regulatory networks involved in this compound biosynthesis. Genomic studies can provide insights into the evolutionary history of these pathways in different organisms. Such integrated approaches can reveal how environmental factors or biological interactions influence this compound production and its associated functions, paving the way for targeted manipulation of its biosynthesis or accumulation for specific applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining Tricosanal’s chemical properties (e.g., solubility, reactivity) in controlled environments?

  • Methodology : Use spectroscopic techniques (e.g., NMR, IR) and chromatographic analysis (HPLC) to characterize purity and structural features. Follow NIH guidelines for preclinical studies to ensure reproducibility, including detailed documentation of solvent systems, temperature controls, and reaction times . Triangulate results with computational models (e.g., DFT calculations) to validate experimental findings .

Q. How can researchers design synthesis protocols for this compound to minimize byproducts and improve yield?

  • Methodology : Optimize reaction conditions (catalyst selection, stoichiometry) using fractional factorial design. Employ GC-MS to track intermediate products and adjust parameters iteratively. Cross-reference results with prior synthesis literature to identify discrepancies in catalytic efficiency or solvent effects .

Q. What statistical approaches are critical for analyzing this compound’s stability under varying environmental conditions (pH, temperature)?

  • Methodology : Apply ANOVA to compare degradation rates across experimental groups. Use time-series regression models to predict stability thresholds. Include confidence intervals and effect sizes to address variability, and validate findings through repeated trials .

Advanced Research Questions

Q. How can contradictions in this compound’s bioactivity data (e.g., conflicting cytotoxicity results) be resolved?

  • Methodology : Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell line specificity, assay protocols). Implement methodological triangulation by combining in vitro assays, in silico docking simulations, and transcriptomic profiling to isolate mechanism-specific effects . Discuss limitations in dataset generalizability and propose replication criteria .

Q. What integrative frameworks are suitable for studying this compound’s interaction with lipid membranes or protein targets?

  • Methodology : Combine molecular dynamics simulations with fluorescence anisotropy experiments to map binding kinetics. Use the PICO framework to structure hypotheses (e.g., Population: lipid bilayers; Intervention: this compound concentration gradients; Comparison: untreated controls; Outcomes: membrane permeability changes). Validate via cryo-EM or X-ray crystallography if structural resolution is required .

Q. How should researchers address irreproducibility in this compound’s catalytic applications across heterogeneous systems?

  • Methodology : Perform sensitivity analysis to identify critical variables (e.g., solvent polarity, substrate surface area). Employ Bayesian statistics to model uncertainty and refine experimental parameters. Publish raw datasets and computational workflows to enable peer validation .

Methodological Best Practices

  • Triangulation : Cross-validate findings using multiple data sources (e.g., experimental, computational, and comparative literature analysis) to enhance credibility .
  • Ethical Documentation : Adhere to NIH guidelines for preclinical data reporting, including explicit descriptions of controls, replicates, and statistical thresholds .
  • Contradiction Management : Systematically catalog anomalies (e.g., unexpected reaction pathways) and contextualize them within existing theoretical frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.